Purity Specification Benchmark: 95% Minimum Purity Ensures Reproducibility in Screening
The commercially specified minimum purity for this compound is 95%, as confirmed by AKSci's technical datasheet . In contrast, the nearest publicly listed analog, N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide (CAS 898418-93-4), is listed at a lower minimum purity of >90% by the same vendor class . While both are research-grade samples, a 5-percentage-point difference in guaranteed purity can be significant for quantitative biochemical assays (e.g., IC50 determinations) where impurities may act as confounding inhibitors or quenchers.
| Evidence Dimension | Minimum Guaranteed Purity (HPLC/LCMS) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide: >90% |
| Quantified Difference | ≥5 percentage points absolute difference in minimum purity specification |
| Conditions | Vendor-specified purity; analytical method not detailed by supplier. |
Why This Matters
A higher guaranteed minimum purity reduces the risk of lot-to-lot variability in quantitative biological assays, providing a tangible procurement advantage for users requiring consistent starting material.
